DKM 2-93

Beschreibung

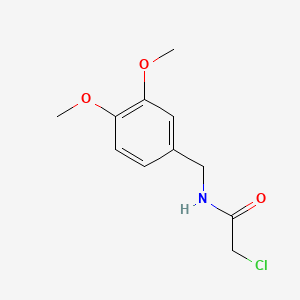

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPWRGZGWGPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216022 | |

| Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65836-72-8 | |

| Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065836728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of DKM 2-93

Introduction

This compound is a covalent ligand identified through chemoproteomic screening as a selective inhibitor of the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5).[1][2][3][4] It represents a significant tool for studying the UFMylation pathway and has demonstrated potential as a therapeutic agent, particularly in oncology.[4][5] This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action

The primary mechanism of action for this compound is the targeted, covalent inhibition of UBA5, the E1 activating enzyme that initiates the UFMylation cascade.[4][5] this compound is a cysteine-reactive chloroacetamide fragment that specifically and covalently modifies the catalytic cysteine residue (Cys250) within the active site of UBA5.[4][6] This irreversible binding event physically obstructs the enzyme's catalytic activity.

By modifying the catalytic cysteine, this compound prevents UBA5 from activating the Ubiquitin-fold Modifier 1 (UFM1).[3][4] This inhibition blocks the first and essential step of the UFMylation pathway: the ATP-dependent formation of a high-energy thioester bond between UBA5 and UFM1.[7] Consequently, all downstream events in the UFMylation cascade are halted, leading to impaired survival of cancer cells that are dependent on this pathway.[1][4]

The UFMylation Signaling Pathway

UFMylation is a post-translational modification process analogous to ubiquitination. It involves a three-step enzymatic cascade that covalently attaches UFM1 to target proteins, altering their function and stability.[8]

-

Activation (E1) : UBA5 adenylates the C-terminus of UFM1 in an ATP-dependent reaction. UFM1 is then transferred to the catalytic cysteine (Cys250) of UBA5, forming a thioester-linked UBA5-UFM1 conjugate.[7]

-

Conjugation (E2) : The activated UFM1 is transferred from UBA5 to the UFM1-conjugating enzyme, UFC1.

-

Ligation (E3) : The UFM1-specific E3 ligase, UFL1, facilitates the final transfer of UFM1 from UFC1 to a lysine residue on a specific substrate protein.[8]

This compound acts at the very beginning of this pathway, effectively shutting down the entire process.

Caption: The UFMylation cascade and the inhibitory action of this compound on UBA5.

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo models. The data highlights its activity against pancreatic cancer cells and the UBA5 enzyme directly.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line / Enzyme | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ (Enzyme Inhibition) | UBA5 | 430 µM | [1][4][5] |

| IC₅₀ (Enzyme Inhibition) | UBA5 | 450 µM | [9] |

| EC₅₀ (Cell Survival) | Panc1 (Pancreatic Cancer) | 30 µM | [1][2][4] |

| EC₅₀ (Cell Survival) | PaCa2 (Pancreatic Cancer) | 90 µM | [1][2][4] |

| EC₅₀ (Antiviral Activity) | JEG-3 (Zika Virus) | 12.92 µM | [10] |

| CC₅₀ (Cytotoxicity) | JEG-3 | 81.23 µM |[10] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Details | Reference(s) |

|---|---|---|

| Animal Model | C.B17 SCID male mice (6-8 weeks old) with PaCa2 tumor xenografts | [2][4][5] |

| Dosage | 50 mg/kg, administered once daily | [2][4][9] |

| Administration Route | Intraperitoneal (i.p.) | [2][4] |

| Treatment Outcome | Significantly impaired tumor growth and reduced tumor volume | [1][2][4][9] |

| Toxicity | No observed weight loss or other overt toxicity |[1][2][4][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

1. Cell Survival Assay

This assay measures the effect of this compound on the viability of cancer cells over time.

-

Cell Plating : Pancreatic cancer cells (e.g., PaCa2, Panc1) are seeded in 96-well plates in their standard growth medium and allowed to adhere overnight.[2]

-

Compound Treatment : The following day, the growth medium is aspirated and replaced with fresh, serum-free medium containing either DMSO (vehicle control) or varying concentrations of this compound.[2][4]

-

Viability Assessment : After the incubation period, cell viability is assessed. A common method is using a Hoescht stain, which stains the nuclei of cells, allowing for quantification of viable cells via imaging or fluorescence plate reader.[2] The 50% effective concentration (EC₅₀) is then calculated from the dose-response curve.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 6. OR | Free Full-Text | The Role of UFMylation in the Development and Progression of Gastric Cancer [techscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. biorxiv.org [biorxiv.org]

The Cellular Target of DKM 2-93: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of the covalent ligand DKM 2-93. It is designed to furnish researchers, scientists, and drug development professionals with detailed information, including quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.

Executive Summary

This compound is a cysteine-reactive, covalent inhibitor that has demonstrated significant anti-cancer properties, particularly in pancreatic cancer models. Extensive research, including chemoproteomic screening, has identified the primary cellular target of this compound as Ubiquitin-like modifier activating enzyme 5 (UBA5) . By covalently modifying the catalytic cysteine residue of UBA5, this compound effectively inhibits its enzymatic activity. This leads to the disruption of the UFMylation signaling pathway, a post-translational modification process crucial for various cellular functions, and ultimately impairs cancer cell survival and tumor growth.

The Cellular Target: Ubiquitin-like Modifier Activating Enzyme 5 (UBA5)

The primary cellular target of this compound is UBA5, the E1 activating enzyme for the Ubiquitin-fold modifier 1 (UFM1). UBA5 is a critical initiator of the UFMylation cascade, a process analogous to ubiquitination. It activates UFM1 in an ATP-dependent manner, preparing it for conjugation to target proteins.[1][2] this compound acts as a covalent ligand, specifically targeting and binding to the catalytic cysteine residue (Cys250) within the active site of UBA5.[3] This irreversible modification inhibits the ability of UBA5 to activate UFM1, thereby blocking the entire downstream UFMylation pathway.[4][5]

The UFMylation Signaling Pathway and Mechanism of this compound Action

The UFMylation pathway is a post-translational modification system involved in various cellular processes, including the endoplasmic reticulum (ER) stress response, protein stability, and cellular signaling.[6][7] Dysregulation of this pathway has been implicated in the pathogenesis of several diseases, including cancer.[1][6]

The pathway consists of a three-step enzymatic cascade:

-

Activation (E1): UBA5 activates UFM1 in an ATP-dependent process, forming a high-energy thioester bond between its catalytic cysteine and the C-terminus of UFM1.[3]

-

Conjugation (E2): The activated UFM1 is then transferred to the UFM1-conjugating enzyme 1 (UFC1).

-

Ligation (E3): Finally, the UFM1-specific ligase 1 (UFL1) facilitates the transfer of UFM1 from UFC1 to specific lysine residues on target substrate proteins.

This compound disrupts the very first step of this critical pathway. By covalently binding to the catalytic cysteine of UBA5, it prevents the formation of the UBA5-UFM1 thioester intermediate, effectively halting the entire UFMylation cascade.[4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its effects on both the enzymatic target and cancer cell viability.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (UBA5 activity) | 430 µM | In vitro enzymatic assay | [2] |

| EC50 (Cell Survival) | 90 µM | PaCa2 (Pancreatic Cancer) | [4] |

| EC50 (Cell Survival) | 30 µM | Panc1 (Pancreatic Cancer) | [4] |

Key Experimental Protocols

The identification and characterization of UBA5 as the target of this compound involved several key experimental approaches.

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique was instrumental in identifying UBA5 as the direct target of this compound in a native biological system.[8]

Objective: To identify the protein target of this compound by competitively inhibiting the labeling of cysteine residues by a broad-spectrum probe.

Methodology:

-

Proteome Preparation: Pancreatic cancer cell (PaCa2) proteomes were prepared.

-

Competitive Inhibition: Proteomes were pre-incubated with either DMSO (vehicle control) or this compound.[5]

-

Probe Labeling: The proteomes were then treated with a cysteine-reactive probe, iodoacetamide-alkyne (IAyne), which covalently labels accessible cysteine residues.[5]

-

Click Chemistry: A biotin-azide handle containing a TEV protease cleavage site and an isotopic tag (light for DMSO, heavy for this compound-treated) was attached to the alkyne-modified probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

-

Protein Enrichment and Digestion: The two proteome samples were mixed 1:1, and biotin-labeled proteins were enriched using avidin beads. The enriched proteins were then digested with trypsin.[5]

-

Peptide Release and Analysis: The probe-modified peptides were released by TEV protease cleavage and analyzed by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).[5]

-

Data Analysis: Peptides that were protected from IAyne labeling by this compound show a high light-to-heavy isotopic ratio, indicating them as potential targets.[5]

Cell Viability Assay

Objective: To determine the effect of this compound on the survival of pancreatic cancer cells.

Methodology:

-

Cell Seeding: Pancreatic cancer cell lines (PaCa2 and Panc1) were seeded in 96-well plates and allowed to adhere overnight.[2]

-

Compound Treatment: The cells were treated with a range of concentrations of this compound (e.g., 0-1000 µM) for 48 hours.[2]

-

Viability Assessment: Cell viability was assessed using a Hoescht stain, which stains the nuclei of cells.[2] The number of viable cells was quantified by imaging and analysis.

-

Data Analysis: The half-maximal effective concentration (EC50) values were calculated from the dose-response curves.[4]

In Vivo Pancreatic Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immune-deficient mice (e.g., C.B17 SCID) were used.[4]

-

Tumor Cell Implantation: PaCa2 pancreatic cancer cells were subcutaneously injected into the mice to establish tumors.[4][9]

-

Treatment: Once tumors reached a palpable size, mice were treated with either vehicle or this compound (e.g., 50 mg/kg, intraperitoneal injection, once daily).[4]

-

Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., with calipers) throughout the study. Mouse body weight was also monitored as an indicator of toxicity.[4][9]

-

Endpoint Analysis: At the end of the study, tumors were excised and weighed.[9]

UBA5 Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of UBA5.

Methodology:

-

Reagents: Recombinant human UBA5, UFM1, and ATP were used.[4]

-

Inhibition Step: UBA5 was pre-incubated with various concentrations of this compound or DMSO (control).[4][5]

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of UFM1 and ATP.[4][5] The formation of the UBA5-UFM1 thioester conjugate was monitored.

-

Detection: The reaction products were separated by SDS-PAGE, and the amount of UBA5-UFM1 conjugate was visualized and quantified (e.g., by Western blot or fluorescent labeling).[4][5]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve of UBA5 activity versus this compound concentration.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments from initial screening to in vivo validation.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that targets UBA5, a key enzyme in the UFMylation pathway. Its mechanism of action, involving the covalent inhibition of UBA5's catalytic cysteine, has been robustly characterized through a series of well-defined experiments. The data presented in this guide underscore the potential of targeting the UFMylation pathway as a novel therapeutic strategy for pancreatic cancer and potentially other malignancies. Further research into the development of more potent and selective UBA5 inhibitors based on the this compound scaffold is warranted.

References

- 1. Role of UFMylation in tumorigenesis and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 6. mdpi.com [mdpi.com]

- 7. The Post-Translational Role of UFMylation in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 9. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide to the Inhibition of UBA5 by DKM 2-93

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor DKM 2-93 and its interaction with the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5). This document details the mechanism of action, quantitative inhibition data, and the critical role of the UBA5-mediated ufmylation pathway in cellular processes, particularly in the context of cancer biology. Detailed experimental protocols are provided to enable the replication and further investigation of these findings.

Introduction to UBA5 and the Ufmylation Pathway

Ufmylation is a post-translational modification process where the Ubiquitin-fold Modifier 1 (UFM1) is covalently attached to target proteins. This process is critical for various cellular functions, including the regulation of the endoplasmic reticulum (ER) stress response, neurodevelopment, and maintaining cellular homeostasis.[1][2][3] The ufmylation cascade is initiated by UBA5, an E1-activating enzyme that activates UFM1 in an ATP-dependent manner. The activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1, and subsequently to a target protein with the help of the E3 ligase, UFL1.[3][4] Dysregulation of the ufmylation pathway has been implicated in several diseases, including certain types of cancer, making its components attractive therapeutic targets.[1][5]

This compound: A Covalent Inhibitor of UBA5

This compound has been identified as a cysteine-reactive covalent inhibitor of UBA5.[6][7] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys250) within the active site of UBA5.[7][8] This irreversible modification prevents UBA5 from activating UFM1, thereby blocking the entire ufmylation cascade.[1][9] The specificity of this compound for UBA5 was established through chemoproteomic screening using an isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP) platform.[8][10]

Quantitative Inhibition Data

The inhibitory potency of this compound against UBA5 and its effects on cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 (UBA5) | ~430 µM | In vitro UBA5 activity assay | [7][11][12][13] |

| IC50 (UBA5) | 450 µM | In vitro UBA5 activity assay | [6] |

| IC50-UBA5-Glo | 547 µM | AMP-Glo™ UBA5 coupling assay | [14] |

Table 1: In Vitro Inhibitory Potency of this compound against UBA5.

| Cell Line | Parameter | Value | Assay | Reference |

| PaCa2 (Pancreatic) | EC50 | 90 µM | Cell Survival Assay | [7][11] |

| Panc1 (Pancreatic) | EC50 | 30 µM | Cell Survival Assay | [11][15] |

Table 2: Cellular Efficacy of this compound in Pancreatic Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

Visual representations of the UBA5 signaling pathway and the experimental workflow for identifying this compound's target are provided below to facilitate a deeper understanding of the underlying biological processes and methodologies.

Caption: The UBA5-mediated ufmylation signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and validation of this compound as a UBA5 inhibitor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and UBA5.

In Vitro UBA5 Activity Assay (Thioester Formation Assay)

This assay measures the formation of the UBA5-UFM1 thioester intermediate to determine the inhibitory activity of this compound.[7]

Materials:

-

Recombinant HIS6-UBA5 and HIS6-UFM1 (Boston Biochem)

-

This compound

-

ATP

-

Assay Buffer: 50 mM Tris-HCl, pH 7.0, 5 mM MgCl2

-

6x Non-reducing SDS-PAGE loading dye

-

4-20% TGX non-reducing denaturing polyacrylamide gels

-

Anti-HIS6 antibody (Abcam, ab18184)

-

Western blot reagents and equipment

Protocol:

-

Pre-incubate 1.25 µM of HIS6-UBA5 with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 30 minutes at room temperature.

-

Initiate the reaction by adding 52.5 µM of HIS6-UFM1 and 1 µM of ATP.

-

Incubate the reaction mixture for 90 minutes at room temperature.

-

Quench the reaction by adding 6x non-reducing SDS-PAGE loading dye.

-

Separate the proteins on a 4-20% TGX non-reducing denaturing polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Perform a Western blot analysis using an anti-HIS6 antibody to detect the UBA5-UFM1 thioester complex.

-

Quantify the band intensities to determine the IC50 value of this compound.

Cell-Based Ufmylation Assay

This assay assesses the ability of this compound to inhibit endogenous ufmylation in a cellular context.

Materials:

-

HEK293T cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies against UFM1, UBA5, and UFC1

-

SDS-PAGE and Western blot reagents and equipment

Protocol:

-

Culture HEK293T cells to ~80% confluency.

-

Treat the cells with varying concentrations of this compound (or DMSO) for a specified period (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Perform Western blot analysis using antibodies against UFM1 to detect the levels of ufmylated proteins (which appear as higher molecular weight bands).

-

Use antibodies against UBA5 and UFC1 to assess the levels of UBA5

UFM1 and UFC1UFM1 conjugates under non-reducing conditions. -

Analyze the dose-dependent reduction in ufmylated protein bands to confirm the inhibitory effect of this compound.

Pancreatic Cancer Cell Viability Assay

This protocol determines the effect of this compound on the survival of pancreatic cancer cells.[5]

Materials:

-

PaCa2 or Panc1 pancreatic cancer cells

-

Cell culture medium and serum

-

This compound

-

Hoechst stain or a commercial cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Plate reader or fluorescence microscope

Protocol:

-

Seed PaCa2 or Panc1 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0-1000 µM) in a serum-free medium for 48 hours.

-

Assess cell viability using Hoechst stain followed by fluorescence microscopy and cell counting, or by using a luminescent ATP-based assay like CellTiter-Glo® and a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the EC50 value by plotting cell viability against the log concentration of this compound.

In Vivo Tumor Xenograft Study

This study evaluates the in vivo efficacy of this compound in a mouse model of pancreatic cancer.[5][7]

Materials:

-

Immune-deficient mice (e.g., SCID mice)

-

PaCa2 pancreatic cancer cells

-

This compound

-

Vehicle control solution

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject PaCa2 cells into the flanks of the immune-deficient mice.

-

Once tumors are established (e.g., 3 days post-injection), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, intraperitoneally, once daily) to the treatment group and the vehicle solution to the control group.

-

Monitor tumor volume by measuring the tumor dimensions with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Compare the tumor growth rates between the this compound-treated and vehicle-treated groups to assess the anti-tumor efficacy.

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic platform is used to identify the specific protein target of a covalent inhibitor like this compound.[7][13]

Materials:

-

PaCa2 cell lysates

-

This compound

-

Iodoacetamide-alkyne (IAyne) probe

-

Isotopically light and heavy TEV-biotin tags

-

Avidin-agarose beads

-

Trypsin

-

TEV protease

-

LC-MS/MS equipment and software for quantitative proteomics

Protocol:

-

Prepare proteomes from PaCa2 cells.

-

Pre-treat one aliquot of the proteome with this compound (e.g., 50 µM) and another with DMSO (vehicle control) for 30 minutes at 37°C.

-

Label both proteomes with the cysteine-reactive IAyne probe (100 µM) for 1 hour at room temperature.

-

Perform a click chemistry reaction to attach an isotopically heavy TEV-biotin tag to the this compound-treated sample and a light tag to the DMSO-treated sample.

-

Combine the light and heavy-labeled proteomes in a 1:1 ratio.

-

Enrich the probe-labeled proteins using avidin-agarose beads.

-

Perform on-bead tryptic digestion of the enriched proteins.

-

Release the probe-modified peptides by cleaving the tag with TEV protease.

-

Analyze the released peptides by LC-MS/MS.

-

Quantify the light-to-heavy peptide ratios. A high ratio indicates that this compound has blocked the binding of the IAyne probe to a specific cysteine residue, thereby identifying the target protein and the site of covalent modification.

Conclusion

This compound serves as a valuable tool compound for studying the biological functions of the ufmylation pathway. Its covalent and specific inhibition of UBA5 has been instrumental in elucidating the role of this pathway in pancreatic cancer cell survival and tumor growth. The detailed protocols provided in this guide are intended to facilitate further research into UBA5 inhibition as a potential therapeutic strategy for cancer and other diseases where the ufmylation pathway is dysregulated. The continued development of more potent and selective UBA5 inhibitors based on the this compound scaffold holds promise for future therapeutic applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. glpbio.com [glpbio.com]

- 3. Decrypting UFMylation: How Proteins Are Modified with UFM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of the UFM1 Toolkit for Profiling UFM1‐Specific Proteases and Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanistic Study of Uba5 Enzyme and the Ufm1 Conjugation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. escholarship.org [escholarship.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. AMP-Glo™ Assay Protocol [promega.com]

- 11. Optimized protocol to detect protein UFMylation in cells and in vitro via immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Role of DKM 2-93 in the UFMylation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UFMylation is a recently discovered post-translational modification process involving the covalent attachment of the Ubiquitin-Fold Modifier 1 (UFM1) to target proteins. This pathway is crucial for various cellular functions, including endoplasmic reticulum (ER) homeostasis, DNA damage repair, and immune regulation.[1][2] Dysregulation of the UFMylation cascade has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the UFMylation pathway and the role of DKM 2-93, a covalent inhibitor of the central E1 activating enzyme, UBA5. We will detail its mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for its study.

The UFMylation Pathway

The UFMylation pathway involves a three-step enzymatic cascade analogous to ubiquitination, facilitated by an E1 activating enzyme (UBA5), an E2 conjugating enzyme (UFC1), and an E3 ligase complex (UFL1/UFBP1/CDK5RAP3). The process is reversible and is negatively regulated by UFM1-specific proteases (UFSP1 and UFSP2).[3][4][5]

The key steps are as follows:

-

UFM1 Maturation: UFM1 is synthesized as a precursor, pro-UFM1, which is cleaved by UFSP1 or UFSP2 to expose a C-terminal glycine residue.

-

Activation (E1): The Ubiquitin-like modifier-activating enzyme 5 (UBA5) activates the mature UFM1 in an ATP-dependent manner, forming a high-energy thioester bond between a catalytic cysteine residue in UBA5 and the C-terminal glycine of UFM1.

-

Conjugation (E2): The activated UFM1 is then transferred to the catalytic cysteine of the UFM1-conjugating enzyme 1 (UFC1).

-

Ligation (E3): The UFM1-specific ligase 1 (UFL1), in complex with UFM1-binding protein 1 (UFBP1) and CDK5RAP3, facilitates the transfer of UFM1 from UFC1 to a lysine residue on the target substrate protein.

-

De-UFMylation: The UFM1 modification can be reversed by the action of UFSP2, which cleaves UFM1 from the substrate protein.[1][3]

This compound: A Covalent Inhibitor of UBA5

This compound is a small molecule inhibitor that has been identified as a key tool for studying the UFMylation pathway. It acts as a relatively selective, covalent inhibitor of UBA5, the E1 activating enzyme that initiates the UFMylation cascade.[6][7][8]

Mechanism of Action

This compound contains a chloroacetamide warhead that covalently modifies the catalytic cysteine residue (Cys250) within the active site of UBA5.[6] This irreversible binding prevents UBA5 from activating UFM1, thereby blocking the entire downstream UFMylation pathway. By inhibiting UBA5, this compound leads to a reduction in the UFMylation of substrate proteins, which in turn impairs cellular processes that are dependent on this modification. This disruption of UFMylation has been shown to impair cancer cell survival and tumor growth.[6][7]

References

- 1. The emerging roles of UFMylation in the modulation of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A guide to UFMylation, an emerging posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 8. Chemoproteomic Screening of Covalent Ligands Reveals UBA5 As a Novel Pancreatic Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]

DKM 2-93: A Covalent Probe for Interrogating UBA5 Activity and its Role in Pancreatic Cancer

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of DKM 2-93, a cysteine-reactive fragment-based covalent ligand that serves as a valuable chemical probe for the ubiquitin-like modifier activating enzyme 5 (UBA5). This document is intended for researchers, scientists, and drug development professionals interested in the UFMylation pathway and its therapeutic potential, particularly in the context of pancreatic cancer.

Introduction

UBA5 is the E1 activating enzyme for the ubiquitin-fold modifier 1 (UFM1) conjugation pathway, a post-translational modification system implicated in various cellular processes, including the endoplasmic reticulum (ER) stress response, hematopoiesis, and neurodevelopment.[1][2][3] Dysregulation of the UFMylation pathway has been linked to several diseases, including cancer.[4][5] this compound was identified through a chemoproteomic screen as a covalent inhibitor of UBA5, offering a tool to investigate the physiological and pathological roles of this enzyme.[6][7]

Mechanism of Action

This compound acts as a relatively selective inhibitor of UBA5 by covalently modifying the catalytic cysteine residue (Cys250) within the enzyme's active site.[6][7][8] This covalent modification prevents the ATP-dependent activation and subsequent transfer of UFM1 to its cognate E2 conjugating enzyme, UFC1, thereby inhibiting the entire UFMylation cascade.[1][9]

Quantitative Data

The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| UBA5 IC50 | 430 µM | In vitro enzyme assay | [6][7][9] |

| 547 µM | AMP-Glo™ coupling assay | [10] | |

| PaCa2 Cell Survival EC50 | 90 µM | 48h serum-free survival assay | [9][11] |

| Panc1 Cell Survival EC50 | 30 µM | 48h serum-free survival assay | [9][11] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the UBA5 signaling pathway and a general workflow for utilizing this compound as a chemical probe.

Caption: The UFMylation pathway initiated by UBA5.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be optimized for specific laboratory conditions.

UBA5 Activity Assay (Thioester Formation)

This assay biochemically validates the inhibitory effect of this compound on UBA5's ability to form a thioester conjugate with UFM1.

-

Reagents:

-

Recombinant human UBA5 protein

-

Recombinant human UFM1 protein

-

ATP solution

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Dithiothreitol (DTT) as a negative control

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)

-

SDS-PAGE loading buffer (non-reducing)

-

-

Procedure:

-

Pre-incubate recombinant UBA5 with varying concentrations of this compound or DMSO vehicle in the reaction buffer for 30 minutes at room temperature.

-

Initiate the reaction by adding UFM1 and ATP to the mixture.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 37°C.

-

Quench the reaction by adding non-reducing SDS-PAGE loading buffer.

-

A negative control sample should be included where DTT is added at the end of the reaction to break the thioester bond.

-

Analyze the samples by SDS-PAGE and visualize using Coomassie staining or Western blot with an anti-UBA5 or anti-UFM1 antibody.

-

The formation of a higher molecular weight band corresponding to the UBA5-UFM1 conjugate indicates enzyme activity. Inhibition is observed as a reduction in the intensity of this band.[6][7]

-

Cell Survival Assay

This assay assesses the effect of this compound on the viability of pancreatic cancer cells.

-

Materials:

-

Pancreatic cancer cell lines (e.g., PaCa2, Panc1)

-

Complete growth medium and serum-free medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., Hoechst stain, CellTiter-Glo®)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight in complete growth medium.[11]

-

Aspirate the medium and replace it with serum-free medium containing various concentrations of this compound or DMSO vehicle.

-

Assess cell viability using a suitable method. For Hoechst staining, fix and stain the cells to visualize and count the nuclei. For luminescent assays, follow the manufacturer's protocol.

-

Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the logarithm of this compound concentration.[9][11]

-

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique is used to identify the specific cellular targets of covalent inhibitors like this compound.

-

Materials:

-

PaCa2 cell lysate

-

This compound

-

Iodoacetamide-alkyne (IAyne) probe (cysteine-reactive)

-

"Heavy" and "Light" isotopically labeled TEV-biotin tags

-

Streptavidin beads

-

Proteases (e.g., Trypsin)

-

LC-MS/MS instrumentation

-

-

Procedure:

-

Treat two aliquots of PaCa2 cell proteome with either this compound or DMSO vehicle.

-

Label both proteomes with the IAyne probe, which reacts with cysteines not engaged by this compound.

-

Perform a click chemistry reaction to attach an isotopically "heavy" tag to the this compound-treated sample and a "light" tag to the DMSO-treated sample.

-

Combine the two labeled proteomes.

-

Enrich for the tagged proteins using streptavidin beads.

-

On-bead digest the proteins with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify peptides where the "light" to "heavy" isotopic ratio is high. A high ratio indicates that this compound blocked the IAyne probe from labeling that specific cysteine, thus identifying it as a direct target. UBA5 Cys250 was identified using this method.[6][7][8]

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunodeficient mice (e.g., SCID mice)

-

PaCa2 cells

-

This compound formulation for injection (e.g., in a vehicle like PBS or corn oil)

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject PaCa2 cells into the flanks of the mice.[6][7]

-

Once tumors are established (e.g., 3 days post-injection), randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.[6][7][11]

-

Monitor tumor volume regularly using caliper measurements.

-

Monitor the general health and body weight of the mice to assess for toxicity.[9][11]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

-

Conclusion

This compound is a valuable tool for studying the UBA5-UFM1 pathway. Its covalent mechanism of action and demonstrated effects in both cellular and in vivo models of pancreatic cancer make it a critical probe for elucidating the biological functions of UBA5 and for validating this enzyme as a therapeutic target.[6][7][8] The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations.

References

- 1. Mechanistic Study of Uba5 Enzyme and the Ufm1 Conjugation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patient derived model of UBA5-associated encephalopathy identifies defects in neurodevelopment and highlights potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. DSpace [helda.helsinki.fi]

- 5. frontiersin.org [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 8. Chemoproteomic Screening of Covalent Ligands Reveals UBA5 As a Novel Pancreatic Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of DKM 2-93: A Covalent Inhibitor of UBA5 for Pancreatic Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DKM 2-93 is a novel, cysteine-reactive covalent inhibitor of the ubiquitin-like modifier activating enzyme 5 (UBA5), a critical component of the UFMylation pathway.[1] This small molecule has demonstrated significant potential as a therapeutic agent for pancreatic cancer by impairing cancer cell survival and inhibiting tumor growth in preclinical models.[1] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative biological data. Furthermore, the UBA5 signaling pathway and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery and Mechanism of Action

This compound, formally known as 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-acetamide, was identified through a chemoproteomic screening of a library of cysteine-reactive covalent ligands.[2] This screening aimed to identify compounds that could impair the survival of pancreatic cancer cells. This compound emerged as a promising candidate due to its ability to covalently modify the catalytic cysteine residue of UBA5.[1]

UBA5 is the E1 activating enzyme for the ubiquitin-fold modifier 1 (UFM1), initiating the UFMylation cascade, a post-translational modification process.[3][4] The UFMylation pathway is implicated in maintaining endoplasmic reticulum (ER) homeostasis and responding to ER stress, cellular processes that are often dysregulated in cancer.[5][6] By covalently binding to the catalytic cysteine of UBA5, this compound inhibits the activation of UFM1, thereby disrupting the UFMylation pathway and leading to impaired pancreatic cancer cell survival.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/System |

| IC₅₀ (UBA5 inhibition) | 430 µM | Enzyme Assay |

| IC₅₀ (Cell Survival) | 90 µM | PaCa2 (Pancreatic Cancer) |

| IC₅₀ (Cell Survival) | 30 µM | Panc1 (Pancreatic Cancer) |

Table 1: In Vitro Activity of this compound

| Parameter | Value | Animal Model |

| Dosage | 50 mg/kg per day | PaCa-2 pancreatic cancer mouse xenograft model |

| Effect | Reduction in tumor volume | PaCa-2 pancreatic cancer mouse xenograft model |

| Toxicity | No significant body weight reduction | PaCa-2 pancreatic cancer mouse xenograft model |

Table 2: In Vivo Efficacy of this compound [1]

Synthesis of this compound

The synthesis of this compound (2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-acetamide) can be achieved through the reaction of 3,4-dimethoxybenzylamine with chloroacetyl chloride. The following protocol is adapted from the synthesis of a structurally similar compound.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 3,4-dimethoxybenzylamine (1 equivalent) in a suitable aprotic solvent such as methylene chloride in a round-bottom flask.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir the mixture while cooling in an ice bath.

-

Acylation: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution over a period of 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture for 15-30 minutes while maintaining the cold temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Workup: Concentrate the reaction mixture by evaporation under reduced pressure. Add ethyl acetate to the resulting residue.

-

Purification: Wash the ethyl acetate solution sequentially with water, a 5% aqueous solution of sodium bicarbonate, 10% aqueous hydrochloric acid, and a saturated aqueous solution of sodium chloride. Dry the organic layer over anhydrous sodium sulfate and distill off the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-acetamide.

Caption: Synthetic scheme for this compound.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate pancreatic cancer cells (e.g., PaCa2, Panc1) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 50, 100 µM) for 24-48 hours.[8]

-

MTT Incubation: Following treatment, add MTT dye (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Discard the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[8]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a spectrophotometric plate reader.[8]

Caption: Workflow for the MTT cell viability assay.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Experimental Protocol: Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject PaCa-2 pancreatic cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment: Administer this compound (50 mg/kg per day) or a vehicle control intraperitoneally.[1]

-

Monitoring: Monitor tumor volume and the body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Caption: Workflow for the in vivo tumor xenograft study.

UBA5 Signaling Pathway

The UFMylation pathway is a multi-step enzymatic cascade initiated by UBA5.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cysteine Covalent Library | TargetMol [targetmol.com]

- 3. UFMylation: A Potential Modification for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to UFMylation, an emerging posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Study of Uba5 Enzyme and the Ufm1 Conjugation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The UFMylation system in proteostasis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. ijbs.com [ijbs.com]

The Covalent Inhibitor DKM 2-93: A Targeted Approach Against Pancreatic Cancer Cells via UBA5 Inhibition

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth analysis of the mechanism of action and effects of the covalent inhibitor DKM 2-93 on pancreatic cancer cells. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic strategies for pancreatic cancer. This guide details the quantitative effects of this compound, the experimental methodologies used to ascertain these effects, and the underlying molecular pathways involved.

Executive Summary

Pancreatic cancer remains a formidable challenge in oncology, with a pressing need for novel therapeutic agents that can overcome intrinsic and acquired resistance to conventional therapies. This compound has emerged as a promising small molecule that selectively impairs the survival of pancreatic cancer cells. This document elucidates the core mechanism of this compound, which involves the covalent modification and subsequent inhibition of Ubiquitin-like Modifier Activating Enzyme 5 (UBA5). This action disrupts the UFMylation signaling cascade, a pathway increasingly implicated in cancer pathogenesis. Here, we present a consolidated overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling and experimental workflows to provide a comprehensive resource for the scientific community.

Quantitative Effects of this compound on Pancreatic Cancer Cells

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data consistently demonstrates a dose-dependent inhibitory effect on pancreatic cancer cell survival and tumor growth.

| Parameter | Cell Line | Value | Description |

| IC50 (In Vitro Cell Survival) | Panc1 | 30 µM | The half maximal inhibitory concentration of this compound on the survival of Panc1 pancreatic cancer cells after 48 hours of treatment.[1][2] |

| PaCa2 | 90 µM | The half maximal inhibitory concentration of this compound on the survival of PaCa2 pancreatic cancer cells after 48 hours of treatment.[1][2] | |

| IC50 (UBA5 Activity) | In Vitro Assay | 430 µM | The half maximal inhibitory concentration of this compound on the activity of UBA5, as measured by the inhibition of the UFM1-UBA5 complex formation.[1][2] |

| In Vivo Efficacy | PaCa2 Xenograft | 50 mg/kg/day | Daily intraperitoneal (i.p.) administration of this compound significantly impairs tumor growth in a PaCa2 pancreatic cancer mouse xenograft model, without causing overt toxicity or weight loss.[1][2][3] |

| Selectivity | PaCa2 vs. HPDE | Selective | This compound at a concentration of 50 µM decreases the survival of PaCa-2 pancreatic cancer cells without affecting normal human pancreatic ductal epithelial (HPDE) cells.[4] |

Mechanism of Action: Targeting the UFMylation Pathway

This compound functions as a covalent inhibitor of UBA5, the E1 activating enzyme in the UFMylation pathway.[2][5][6] This pathway is a post-translational modification system analogous to ubiquitination and is crucial for various cellular processes, including the endoplasmic reticulum (ER) stress response and protein quality control.

This compound possesses a chloroacetamide warhead that specifically and covalently modifies the catalytic cysteine residue (Cys250) within the active site of UBA5.[2][7] This irreversible binding event inactivates the enzyme, preventing it from activating the ubiquitin-like modifier 1 (UFM1). Consequently, the entire downstream UFMylation cascade is halted, leading to impaired survival of pancreatic cancer cells. The inhibition of UBA5 and the subsequent disruption of UFMylation represent a novel therapeutic vulnerability in pancreatic cancer.[2][7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's effects on pancreatic cancer cells.

In Vitro Cell Survival Assay (Hoechst Staining)

This assay quantifies cell viability by staining the nuclei of cells with Hoechst 33342 dye.

Materials:

-

Pancreatic cancer cell lines (e.g., PaCa2, Panc1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Hoechst 33342 staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Fluorescent plate reader

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 2 x 104 cells/well in complete culture medium and allow them to adhere overnight.

-

Aspirate the complete medium and replace it with serum-free medium containing either DMSO (vehicle) or varying concentrations of this compound.

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, fix the cells by adding 10% formalin and incubate for 20 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Add Hoechst 33342 staining solution to each well and incubate for 15 minutes at room temperature, protected from light.

-

Wash the wells twice with PBS.

-

Measure the fluorescence intensity using a fluorescent plate reader with excitation and emission wavelengths of approximately 350 nm and 461 nm, respectively.

-

Calculate cell survival as a percentage relative to the DMSO-treated control cells.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immune-deficient mice (e.g., C.B17 SCID)

-

PaCa2 pancreatic cancer cells

-

PBS

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., 18:1:1 PBS/ethanol/PEG40)

-

Calipers

-

Syringes and needles

Procedure:

-

Harvest PaCa2 cells and resuspend them in PBS (optionally mixed with Matrigel) at a concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Allow tumors to establish for 3 days.

-

Randomize mice into treatment and control groups.

-

Administer this compound (50 mg/kg) or vehicle solution intraperitoneally once daily.

-

Measure tumor dimensions (length and width) with calipers every 3 days.

-

Calculate tumor volume using the formula: V = (length × width2) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique is used to identify the specific protein target of a covalent inhibitor.

Materials:

-

PaCa2 cell lysates

-

This compound

-

DMSO

-

Iodoacetamide-alkyne (IA-alkyne) probe

-

Isotopically "light" and "heavy" TEV-cleavable biotin-azide tags

-

Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) reagents

-

Streptavidin beads

-

Trypsin

-

TEV protease

-

LC-MS/MS instrumentation

Procedure:

-

Prepare two aliquots of PaCa2 cell lysate. Treat one with this compound and the other with DMSO (vehicle) for 30 minutes at 37°C.

-

Label both proteomes with the IA-alkyne probe for 1 hour at room temperature. This probe reacts with reactive cysteine residues.

-

Perform a click chemistry reaction to conjugate the "heavy" biotin-azide tag to the this compound-treated proteome and the "light" tag to the DMSO-treated proteome.

-

Combine the two proteomes in a 1:1 ratio.

-

Enrich the probe-labeled proteins using streptavidin beads.

-

Digest the enriched proteins on-bead with trypsin.

-

Release the probe-modified peptides from the beads by cleaving the tag with TEV protease.

-

Analyze the released peptides by LC-MS/MS.

-

Quantify the heavy/light peptide ratios. A ratio significantly greater than 1 indicates that this compound has blocked the binding of the IA-alkyne probe to a specific cysteine residue, thus identifying it as a target.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for pancreatic cancer. Its well-defined mechanism of action, involving the covalent inhibition of UBA5 and the disruption of the UFMylation pathway, offers a novel strategy to impair cancer cell survival. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic lead. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate this compound or other inhibitors of the UFMylation pathway.

Future research should focus on optimizing the potency and selectivity of this compound through medicinal chemistry efforts. Furthermore, a deeper investigation into the downstream consequences of UBA5 inhibition in pancreatic cancer cells could reveal additional therapeutic vulnerabilities and potential biomarkers for patient stratification. The development of more sophisticated in vivo models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), will be crucial in evaluating the clinical translatability of targeting UBA5. Ultimately, the work on this compound provides a strong foundation for the development of a new class of targeted agents for this devastating disease.

References

- 1. HCS LIVE/DEAD Green Kit using Hoechst 33342 | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. med.nyu.edu [med.nyu.edu]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. UFMylation System: An Emerging Player in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Activity of DKM 2-93: A Technical Guide

This technical guide provides an in-depth overview of the biological activity of DKM 2-93, a covalent ligand with significant potential in cancer therapeutics. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.

Introduction

This compound is a cysteine-reactive, fragment-based covalent ligand that has been identified as a relatively selective inhibitor of the Ubiquitin-like modifier activating enzyme 5 (UBA5).[1][2][3][4] Its activity is centered on the covalent modification of the catalytic cysteine of UBA5, which plays a crucial role in the UFMylation pathway, a post-translational modification process implicated in various cellular functions.[3][5][6][7][8] Dysregulation of the UFMylation pathway has been linked to tumorigenesis, making UBA5 a novel and promising therapeutic target, particularly in pancreatic cancer.[3][5][7][8] this compound has demonstrated the ability to impair pancreatic cancer cell survival and inhibit tumor growth in vivo, highlighting its potential as a lead compound for the development of more potent and selective UBA5 inhibitors.[1][3][4][9]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations and effective dosages.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50/EC50 Value | Description |

| UBA5 | 430 µM | 50% inhibitory concentration against UBA5 activity.[2][4][9] |

| PaCa2 (Pancreatic Cancer Cells) | 90 µM | 50% effective concentration for impairing cell survival.[1][3][4][9] |

| Panc1 (Pancreatic Cancer Cells) | 30 µM | 50% effective concentration for impairing cell survival.[1][3][4][9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Route of Administration | Outcome |

| Immune-deficient SCID mice with PaCa2 tumor xenografts | 50 mg/kg (daily) | Intraperitoneal (i.p.) | Significantly impaired tumor growth without overt toxicity or weight loss.[1][3][4][9] |

Mechanism of Action: Inhibition of the UFMylation Pathway

This compound exerts its biological effects by targeting and inhibiting UBA5, the E1 activating enzyme in the UFMylation cascade. This process is essential for the attachment of Ubiquitin-fold modifier 1 (UFM1) to target proteins, a process known as UFMylation.

The UFMylation pathway is a three-step enzymatic cascade analogous to ubiquitination:

-

Activation: UBA5 (E1 enzyme) activates UFM1 in an ATP-dependent manner, forming a high-energy thioester bond with its catalytic cysteine residue.[6][10]

-

Conjugation: The activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1.[6]

-

Ligation: Finally, the E3 ligase, UFL1, facilitates the transfer of UFM1 from UFC1 to the target substrate protein.[6]

This compound covalently modifies the catalytic cysteine (Cys250) of UBA5, thereby blocking the initial activation step and effectively shutting down the entire UFMylation pathway.[3][7][8][10]

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's biological activity.

In Vitro Cell Survival and Proliferation Assays

This protocol is used to determine the effect of this compound on the viability and growth of pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., PaCa2, Panc1)

-

Standard cell culture media and supplements

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Hoechst stain for cell viability assessment

-

Plate reader

Procedure:

-

Seed pancreatic cancer cells in 96-well plates the evening before the experiment to allow for adherence.

-

On the day of the experiment, aspirate the existing media.

-

Replace the media with fresh media containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for 48 hours.

-

Assess cell viability using a Hoechst stain-based assay.

-

Measure fluorescence using a plate reader to quantify the number of viable cells.

-

Calculate the 50% effective concentration (EC50) values from the dose-response curves.[1][3]

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immune-deficient mice (e.g., C.B17 SCID, 6-8 weeks old)

-

PaCa2 pancreatic cancer cells

-

This compound solution

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject PaCa2 cells into the flanks of the mice to initiate tumor growth.

-

Three days post-injection, randomize the mice into treatment and control groups.

-

Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection once daily.[1][3]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the general health of the mice, including body weight, throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Compare the tumor growth between the this compound treated group and the control group to assess efficacy.[3]

Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic platform is utilized to identify the specific protein targets of covalent ligands like this compound.[3][7]

Procedure Overview:

-

Proteome Treatment: Treat PaCa2 cell proteomes with either DMSO (control) or this compound.

-

Probe Labeling: Label the proteomes with a cysteine-reactive probe (e.g., IAyne) that will bind to cysteines not occupied by this compound.

-

Tagging: Append a biotin-azide handle to the probe, which includes an isotopically light tag for the DMSO-treated sample and a heavy tag for the this compound-treated sample.

-

Mixing and Enrichment: Combine the light and heavy-labeled proteomes in a 1:1 ratio and enrich for the biotin-tagged proteins using avidin.

-

Digestion and Analysis: Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by mass spectrometry.

-

Target Identification: Identify proteins with a significant reduction in the heavy-to-light isotopic ratio, as these are the proteins that were covalently modified by this compound, preventing probe labeling.[3]

Conclusion

This compound is a valuable research tool and a promising lead compound for cancer therapy. Its well-defined mechanism of action, involving the covalent inhibition of UBA5 and the subsequent disruption of the UFMylation pathway, provides a clear rationale for its anti-cancer effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further investigation and development of this compound and other UBA5 inhibitors as novel therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Frontiers | Role of UFMylation in tumorigenesis and cancer immunotherapy [frontiersin.org]

- 7. Chemoproteomic Screening of Covalent Ligands Reveals UBA5 As a Novel Pancreatic Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - Chemoproteomic Screening of Covalent Ligands Reveals UBA5 As a Novel Pancreatic Cancer Target - figshare - Figshare [figshare.com]

- 9. This compound [chembk.com]

- 10. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: The Impact of DKM 2-93 on Cell Signaling Pathways

Introduction

DKM 2-93 is a novel small molecule inhibitor that has garnered significant interest within the oncology research community. Its primary mechanism of action involves the targeted inhibition of key protein kinases that are frequently dysregulated in various human cancers. This guide provides a detailed overview of the current understanding of this compound's effects on critical cell signaling pathways, supported by quantitative data, experimental methodologies, and visual representations of the molecular interactions. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of targeted cancer therapies.

Impact on the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many types of cancer, making it a prime target for therapeutic intervention. This compound has been identified as a potent inhibitor of this pathway, primarily targeting the p110α isoform of PI3K.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PI3Kα, binding to the kinase domain and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased recruitment of AKT to the plasma membrane, thereby preventing its activation by PDK1. The subsequent lack of active AKT results in the dephosphorylation and activation of the tumor suppressor TSC2, which in turn inhibits the mTORC1 complex, a master regulator of protein synthesis and cell growth.

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data

The inhibitory activity of this compound on the PI3K pathway has been quantified in various cancer cell lines. The following table summarizes key in vitro data.

| Parameter | Value | Cell Line | Assay Method |

| PI3Kα IC50 | 430 µM | Pancreatic Cancer | Biochemical Assay |

| p-AKT (Ser473) Inhibition | 68% at 10 µM | Gastric Cancer | Western Blot |

| Cell Viability (MTT) | IC50 = 5.2 µM | Breast Cancer | 72-hour incubation |

Data are representative and may vary based on specific experimental conditions.

Experimental Protocols

1.3.1. Western Blot for Phospho-AKT (Ser473)

-

Cell Culture and Treatment: Plate gastric cancer cells (e.g., AGS) at a density of 1x106 cells per well in a 6-well plate. After 24 hours, treat cells with this compound at various concentrations (0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473) and total AKT (1:1000 dilution) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour. Visualize bands using an ECL detection system. Densitometry is used for quantification.

Role in UFMylation and Indirect Pathway Modulation

Recent studies have revealed a more nuanced mechanism for this compound, identifying its primary target as Ubiquitin-like Modifier Activating Enzyme 5 (UBA5), the E1 activating enzyme for the UFM1 (Ubiquitin-fold Modifier 1) conjugation pathway (UFMylation). By inhibiting UBA5, this compound disrupts the UFMylation of target proteins, which has downstream consequences on major signaling pathways, including the PI3K/AKT cascade.

Mechanism of Action

This compound covalently modifies a catalytic cysteine residue (Cys250) on UBA5, which inhibits its ability to activate UFM1. This blockade of the UFMylation process affects the stability and function of several proteins. One such protein is 3-phosphoinositide-dependent protein kinase-1 (PDK1). The UFMylation machinery has been shown to promote the ubiquitination and subsequent degradation of PDK1. Therefore, by inhibiting UBA5, this compound leads to a stabilization and accumulation of PDK1. While this might seem counterintuitive to its role as a cancer therapeutic, the disruption of the highly regulated UFMylation process itself has been shown to impair the survival and growth of cancer cells, particularly in pancreatic cancer.

This compound inhibits UBA5, disrupting UFMylation and PDK1 stability.

Quantitative Data

The efficacy of this compound as a UBA5 inhibitor has been characterized biochemically and in cell-based assays.

| Parameter | Value | Cell Line / System | Assay Method |

| UBA5 IC50 | 430 µM | Biochemical Assay | In vitro UFMylation Assay |

| PaCa2 Cell Viability | IC50 = 90 µM | Pancreatic (PaCa2) | MTT Assay |

| Panc1 Cell Viability | IC50 = 30 µM | Pancreatic (Panc1) | MTT Assay |

Experimental Protocols

2.3.1. In Vitro UFMylation Assay

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, and 1 mM DTT.

-

Component Addition: To the buffer, add recombinant human UBA5 (200 nM), UFM1 (2 µM), and varying concentrations of this compound or DMSO.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 30 minutes.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer without reducing agents.

-

Detection: Analyze the formation of the UBA5-UFM1 conjugate by Western Blot using an anti-UFM1 antibody. The inhibition is quantified by measuring the decrease in the conjugate band intensity.

Conclusion and Future Directions

This compound represents a novel class of therapeutic agents that function by targeting the UFMylation pathway. Its primary target, UBA5, is a critical E1-activating enzyme, and its inhibition by this compound leads to significant anti-proliferative effects in cancer cells, particularly those of pancreatic origin. The downstream effects of UBA5 inhibition include the modulation of key cancer-related signaling pathways like PI3K/AKT/mTOR, primarily through the regulation of PDK1 stability.

While this compound itself has a relatively high IC50 value, it serves as an important lead compound for the development of more potent and selective UBA5 inhibitors. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy of this molecular scaffold. Furthermore, a deeper investigation into the full spectrum of UFMylated proteins and the global cellular consequences of UFMylation inhibition will be crucial for understanding the therapeutic potential and possible off-target effects of targeting this pathway. The continued exploration of compounds like this compound holds promise for the development of new strategies in personalized cancer medicine.

Preliminary Safety Profile of DKM 2-93: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

DKM 2-93 is a covalent inhibitor of the ubiquitin-like modifier activating enzyme 5 (UBA5), a critical component of the UFMylation signaling pathway.[1][2][3][4][5] By covalently modifying the catalytic cysteine of UBA5, this compound effectively inhibits its enzymatic activity.[3][5] This compound has garnered significant interest as a potential therapeutic agent, particularly in the context of oncology, due to its demonstrated ability to impair pancreatic cancer cell survival and inhibit tumor growth in preclinical models.[3][5][6][7][8] This technical guide provides a comprehensive overview of the preliminary toxicity studies on this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

In Vitro Toxicity and Efficacy

Preliminary in vitro studies have focused on the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. The compound has shown selective activity against cancer cells with minimal impact on normal cells at therapeutic concentrations.

Quantitative In Vitro Data

| Cell Line | Cell Type | Assay Type | Endpoint | Value (µM) | Citation |

| PaCa2 | Pancreatic Cancer | Cell Survival | EC50 | 90 | [3] |

| Panc1 | Pancreatic Cancer | Cell Survival | EC50 | 30 | [3] |

| - | UBA5 Inhibition | Biochemical Assay | IC50 | 430 | [6][9] |

| JEG-3 | Choriocarcinoma | Antiviral Assay | CC50 | 81.23 | [1] |

| A549, H1299, A549/DDP | Lung Adenocarcinoma | Cell Viability | - | Significant growth restriction | [10][11] |

Note: While a specific IC50 against human pancreatic ductal epithelial cells (HPDEs) is not provided, one study notes that this compound did not affect the survival of these non-cancerous cells when used at a concentration of 50 µM.

In Vivo Toxicity and Efficacy

In vivo studies have been conducted in murine models to assess the anti-tumor efficacy and preliminary safety profile of this compound. These studies have indicated a favorable therapeutic window, with significant anti-tumor activity observed at doses that are well-tolerated by the animals.

Quantitative In Vivo Data

| Animal Model | Cancer Type | Dosing Regimen | Duration | Key Findings | Citation |

| Immune-deficient SCID mice | Pancreatic Cancer (PaCa2 xenograft) | 50 mg/kg, intraperitoneal, once daily | Not specified | Significantly impaired tumor growth without causing weight loss or overt toxicity. | [3][6][7][8] |

Note: Specific details regarding the observation period for overt toxicity and the full histopathological analysis are not extensively detailed in the reviewed literature. No LD50 (median lethal dose) values for this compound have been reported in the publicly available preliminary studies.

Safety Information

A safety data sheet for this compound classifies the compound with the following hazard statements:

-

H301: Toxic if swallowed.[12]

-

H311: Toxic in contact with skin.[12]

-

H331: Toxic if inhaled.[12]

-

H341: Suspected of causing genetic defects.[12]

It is important to note that this is a hazard classification for handling the pure compound and does not represent a toxicological assessment in a biological system at therapeutic doses.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the effective concentration of this compound that inhibits the survival of cancer cells.

Methodology:

-

Cell Plating: Pancreatic cancer cell lines (PaCa2 and Panc1) are plated in 96-well plates and allowed to adhere overnight.

-